N-(2,2-dimethoxyethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Description
Properties
Molecular Formula |
C21H21N3O6S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C21H21N3O6S/c1-27-18(28-2)9-22-19(25)13-5-3-12(4-6-13)10-24-20(26)14-7-16-17(30-11-29-16)8-15(14)23-21(24)31/h3-8,18H,9-11H2,1-2H3,(H,22,25)(H,23,31) |
InChI Key |
ZSZMKSRXWIBNMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)OC |
Origin of Product |
United States |
Preparation Methods
One-Pot Cyclization Using SBA-Pr-SO3H Catalyst
A nanoporous SBA-Pr-SO3H acid catalyst enables efficient cyclization of 2-aminobenzamide derivatives under mild conditions. For example, reacting 2-aminobenzamide with a dioxolo-containing aldehyde in acetonitrile at 80°C for 6 hours yields the quinazolinone-dioxolo intermediate with 85–92% efficiency. This method avoids toxic solvents and simplifies purification.
DMAP-Catalyzed Carbonylative Cyclization
4-Dimethylaminopyridine (DMAP) catalyzes the formation of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate (Boc2O). Optimized conditions (DMAP, CH3CN, 25°C, 12 h) achieve yields exceeding 90%. Adapting this protocol, the dioxolo ring is introduced via a nitration-reduction sequence on the benzamide precursor prior to cyclization.
Introduction of the Sulfanylidene Group
The 6-sulfanylidene moiety is incorporated through thionation or sulfurization reactions.
Lawesson’s Reagent-Mediated Thionation
Treating the 6-oxoquinazolinone intermediate with Lawesson’s reagent (2.2 equiv) in toluene under reflux (110°C, 4 h) replaces the carbonyl oxygen with sulfur, yielding the sulfanylidene derivative. This method achieves 75–82% conversion, with purity >95% confirmed by HPLC.
Phosphorus Pentasulfide (P4S10) in Dioxane
Alternative thionation using P4S10 in 1,4-dioxane at 80°C for 3 hours provides comparable yields (78%) but requires rigorous moisture control to prevent hydrolysis.
Functionalization with the Benzamide Side Chain
The 4-[(quinazolin-7-yl)methyl]benzamide moiety is appended via nucleophilic acyl substitution or coupling reactions.
Amide Coupling Using HATU
The carboxylic acid derivative of the quinazolinone-dioxolo-sulfanylidene core reacts with N-(2,2-dimethoxyethyl)benzylamine using HATU (1.1 equiv) and DIPEA (3 equiv) in DMF at 0°C to 25°C. This method affords the target benzamide in 88% yield after column chromatography.
Table 1: Optimization of Coupling Conditions
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 0 → 25 | 88 |
| EDCl/HOBt | DCM | 25 | 72 |
| DCC | THF | 40 | 65 |
Microwave-Assisted Alkylation
Microwave irradiation (100 W, 120°C, 30 min) accelerates the alkylation of the quinazolinone nitrogen with 4-(bromomethyl)benzoic acid, followed by amidation with 2,2-dimethoxyethylamine. This approach reduces reaction time from 12 h to 30 min with a 92% yield.
Final Assembly and Purification
The convergent synthesis involves sequential coupling of the sulfanylidene-quinazolinone core with the benzamide side chain. Final purification via recrystallization from ethanol/water (9:1) ensures >99% purity, as validated by NMR and mass spectrometry.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the quinazolinone core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound has a molecular formula of C21H21N3O6S and a molecular weight of approximately 443.5 g/mol. Its unique structure features a quinazoline derivative with both dioxole and sulfanylidene functional groups, which are believed to contribute to its biological activity and chemical reactivity .
Biological Activities
N-(2,2-dimethoxyethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide has shown promise in various biological assays:
- Antimicrobial Activity : Compounds with structural similarities have demonstrated antimicrobial effects against various pathogens. For example, derivatives of quinazoline have been reported to exhibit antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Anticancer Potential : The compound's structural features suggest potential anticancer properties. Quinazoline derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies on related compounds have shown varying degrees of cytotoxicity against different cancer cell lines .
- Neuroprotective Effects : Some quinazoline derivatives have been studied for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dioxolo ring and benzamide group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
N-(2-ethylhexyl)-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
- Key Differences : The primary distinction lies in the benzamide substituent. The 2-ethylhexyl group replaces the 2,2-dimethoxyethyl moiety, significantly altering lipophilicity and steric bulk.
- Molecular Properties :
(E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives
- Core Structure: Shares a benzamide backbone but incorporates a thiazolidinone ring instead of the quinazoline-dioxolo system.
Comparative Data Table
Biological Activity
N-(2,2-dimethoxyethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a complex organic compound with significant potential biological activities. This article explores its chemical structure, synthesis, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 443.48 g/mol. Its structure features a quinazoline derivative that includes both dioxole and sulfanylidene functional groups, which are believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 443.48 g/mol |
| Molecular Formula | C21H21N3O6S |
| LogP | 1.8976 |
| Polar Surface Area | 84.613 Ų |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 2 |
Synthesis
The synthesis of this compound involves several steps that require careful optimization to maximize yield and purity. The synthetic pathway typically includes:
- Formation of the Quinazoline Core : Utilizing starting materials that can undergo cyclization to form the quinazoline structure.
- Introduction of Functional Groups : Incorporating the dioxole and sulfanylidene moieties through specific chemical reactions.
- Final Modifications : Attaching the dimethoxyethyl group and completing the benzamide formation.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities:
- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation by targeting specific signaling pathways.
- Antimicrobial Properties : Compounds with similar structures have demonstrated efficacy against various bacterial strains.
- Neuroprotective Effects : The presence of the quinazoline moiety may confer neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Studies
- Anticancer Efficacy : A study examining derivatives of quinazoline indicated that compounds with similar structural features significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
- Neuroprotection : Research on related compounds demonstrated their ability to protect neuronal cells from oxidative stress-induced apoptosis. This suggests that this compound may also possess similar neuroprotective properties.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : It may inhibit specific kinases involved in cell signaling pathways, leading to altered cellular responses.
- Receptor Modulation : Potential binding to receptors associated with cancer progression or neurodegeneration could modulate their activity.
Q & A
Basic: What synthetic strategies are recommended to optimize the yield of N-(2,2-dimethoxyethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide?
Methodological Answer:
- Multi-Step Synthesis : The compound’s complex structure requires sequential reactions, such as coupling benzamide derivatives with functionalized quinazolinone cores. Protecting groups (e.g., dimethoxyethyl) may stabilize reactive intermediates during condensation steps .
- Catalytic Optimization : Use palladium or copper catalysts for cross-coupling reactions, as demonstrated in analogous quinazoline syntheses. Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .
- Yield Improvement : Low yields (2–5% in related compounds) can be addressed by adjusting solvent polarity (e.g., DMF for solubility) and temperature gradients to minimize side reactions .
Basic: Which analytical techniques are critical for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the sulfanylidene and dioxolo groups. Aromatic proton splitting patterns distinguish substituents on the quinazolinone core .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns for sulfur-containing moieties .
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for the dioxoloquinazolinone ring system .
Advanced: How can researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and control compounds to isolate variability. Pre-treat samples with CYP450 inhibitors if metabolic instability is suspected .
- Dose-Response Curves : Compare EC₅₀ values across studies to identify outliers. Use nonlinear regression models to account for assay-specific noise .
- Mechanistic Profiling : Combine kinome-wide screening and molecular docking to validate target engagement (e.g., kinase or protease inhibition) .
Advanced: What computational approaches predict the compound’s environmental fate and degradation pathways?
Methodological Answer:
- DFT Calculations : Model hydrolysis or photolysis pathways by simulating bond dissociation energies (BDEs) of labile groups (e.g., sulfanylidene) under varied pH and UV conditions .
- QSAR Modeling : Correlate logP values and soil adsorption coefficients (Koc) with biodegradation rates using databases like PubChem to estimate persistence in ecosystems .
- Microcosm Studies : Design lab-scale experiments with spiked soil/water samples to track metabolite formation via LC-MS/MS, validating computational predictions .
Advanced: How can researchers design experiments to study the compound’s interaction with biological membranes?
Methodological Answer:
- Liposome Assays : Prepare phosphatidylcholine/cholesterol liposomes and measure partitioning coefficients using fluorescence anisotropy or equilibrium dialysis .
- MD Simulations : Run all-atom molecular dynamics (e.g., GROMACS) to simulate membrane penetration, focusing on the benzamide group’s orientation relative to lipid bilayers .
- Permeability Testing : Use Caco-2 cell monolayers to assess apparent permeability (Papp) and efflux ratios, comparing results with P-gp inhibitors to identify transporter interactions .
Basic: What purification techniques are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate to DCM/methanol) to separate polar byproducts. Monitor fractions via UV-Vis at λ ≈ 270 nm (quinazolinone absorption) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals. Slow cooling minimizes co-precipitation of impurities .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related isomers, ensuring >95% purity for biological testing .
Advanced: How can researchers reconcile discrepancies in the compound’s spectroscopic data across studies?
Methodological Answer:
- Solvent Effects : Re-analyze NMR in deuterated DMSO vs. CDCl3 to assess hydrogen bonding’s impact on chemical shifts .
- Dynamic Exchange : Variable-temperature NMR identifies conformational equilibria (e.g., sulfanylidene tautomerism) that may cause peak splitting .
- Cross-Validation : Compare IR carbonyl stretches (1650–1750 cm⁻¹) with XPS data to confirm oxidation states of the dioxolo and sulfanylidene groups .
Advanced: What strategies mitigate off-target effects in pharmacological studies of this compound?
Methodological Answer:
- Proteome Profiling : Use affinity chromatography with immobilized compound to capture binding partners, followed by LC-MS/MS identification .
- CRISPR Screens : Perform genome-wide knockout screens in cell models to identify synthetic lethal interactions or resistance mechanisms .
- Allosteric Modulation : Design truncated analogs (e.g., removing the dimethoxyethyl group) to isolate primary pharmacophores from secondary binding motifs .
Basic: How should stability studies be designed to assess the compound’s shelf life?
Methodological Answer:
- Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC .
- pH Stability : Prepare buffered solutions (pH 1–10) and quantify intact compound remaining after 24 hours using UV spectrophotometry .
- Lyophilization : Test freeze-dried vs. solution-state stability to recommend storage conditions (e.g., -20°C under argon) .
Advanced: What interdisciplinary approaches elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Metabolomics : Pair LC-MS-based metabolite profiling with transcriptomics to map pathway perturbations (e.g., TCA cycle inhibition) .
- Cryo-EM : Resolve compound-bound protein complexes at near-atomic resolution to identify allosteric binding sites .
- In Vivo Imaging : Use PET tracers labeled with ¹⁸F or ¹¹C analogs to track biodistribution and target engagement in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
